rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride
CAS No.: 1993218-00-0
Cat. No.: VC15789198
Molecular Formula: C8H16ClN
Molecular Weight: 161.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1993218-00-0 |
|---|---|
| Molecular Formula | C8H16ClN |
| Molecular Weight | 161.67 g/mol |
| IUPAC Name | (1S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H15N.ClH/c9-8-5-4-6-2-1-3-7(6)8;/h6-8H,1-5,9H2;1H/t6-,7-,8+;/m1./s1 |
| Standard InChI Key | HQLGCXGGBXBQBG-LRACWOHVSA-N |
| Isomeric SMILES | C1C[C@@H]2CC[C@@H]([C@@H]2C1)N.Cl |
| Canonical SMILES | C1CC2CCC(C2C1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of octahydropentalen-1-amine hydrochloride consists of two fused cyclohexane rings (pentalene system) in a fully saturated configuration, ensuring thermodynamic stability. The amine group is positioned at the 1-carbon of the bicyclic system, and its protonation as a hydrochloride salt improves crystallinity and handling . Computational models suggest that the rigid bicyclic framework restricts conformational flexibility, potentially enhancing binding specificity in biological systems .
Physical and Chemical Properties
The compound’s solubility in aqueous and organic solvents facilitates its use in diverse reaction conditions, while its hygroscopic nature necessitates careful storage .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of octahydropentalen-1-amine hydrochloride typically begins with the hydrogenation of pentalene derivatives to achieve the saturated octahydro framework. Subsequent amination via reductive alkylation or Hofmann degradation introduces the amine group, which is then treated with hydrochloric acid to form the hydrochloride salt . Key steps include:
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Hydrogenation: Pentalene is subjected to catalytic hydrogenation (H₂, Pd/C) at 50–100°C to yield octahydropentalene.
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Amination: Reaction with ammonia or primary amines under high-pressure conditions introduces the amine group .
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Salt Formation: Neutralization with HCl in ethanol precipitates the hydrochloride salt.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize yield and reduce costs. Large-scale hydrogenation reactors (500–1000 L capacity) operate at 10–20 bar H₂ pressure, while automated crystallization systems ensure consistent particle size distribution.
Chemical Reactivity and Derivative Formation
Oxidation Reactions
Oxidation of the amine moiety using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields nitro or imine derivatives. For example, treatment with KMnO₄ in acidic conditions produces octahydropentalen-1-nitroso compounds, which are intermediates in dye synthesis .
Reduction Pathways
Further reduction with hydrogen gas and palladium catalysts generates fully saturated derivatives, such as decahydropentalen-1-amine, which exhibit increased lipophilicity.
Substitution Reactions
The amine group participates in nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing bioavailability . Acyl chlorides (e.g., acetyl chloride) yield amide derivatives, broadening applications in polymer chemistry.
Research Applications Across Disciplines
Synthetic Chemistry
Octahydropentalen-1-amine hydrochloride serves as a precursor for heterocyclic compounds, including pyrimidopyridazinones disclosed in patent WO2013028818A1 . These derivatives are investigated as kinase inhibitors, leveraging the bicyclic system’s ability to occupy hydrophobic enzyme pockets .
Biological Studies
In enzymology, the compound acts as a ligand for G protein-coupled receptors (GPCRs), modulating signal transduction pathways. Its rigid structure mimics natural polyamines, enabling studies on cellular proliferation and apoptosis .
Pharmaceutical Development
Preliminary screens identify octahydropentalen-1-amine hydrochloride as a candidate for antibiotic and antiviral agents. Its derivatives show activity against Gram-positive bacteria (MIC: 2–4 µg/mL) and influenza A (IC₅₀: 10 nM) . Fluorescent probes derived from this compound enable imaging of lysosomal pH in live cells .
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